5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
5-[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a piperidine core substituted with a 3,5-dimethylbenzoyl group and a 4-methoxybenzyl side chain. Its design integrates substituents that balance lipophilicity (via the 3,5-dimethylbenzoyl group) and electronic effects (via the 4-methoxybenzyl moiety), which are critical for receptor binding and metabolic stability.
Properties
IUPAC Name |
3-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-12-17(2)14-20(13-16)23(29)27-10-8-19(9-11-27)22-25-26-24(30)28(22)15-18-4-6-21(31-3)7-5-18/h4-7,12-14,19H,8-11,15H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRXMQJHYKBNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anti-cancer effects, anti-inflammatory properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring and piperidine moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by flow cytometry and caspase activity assays.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies suggest it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Mechanism of Action:
- Inhibition of NF-kB Pathway: The compound reduces the nuclear translocation of NF-kB, leading to decreased expression of inflammatory mediators.
- Reduction in Reactive Oxygen Species (ROS): It also lowers ROS levels in treated cells, contributing to its protective effects against oxidative stress.
Study 1: Antiproliferative Activity
A detailed investigation into the antiproliferative activity was conducted using a series of human cancer cell lines. The study reported that the compound exhibited selective toxicity towards malignant cells compared to non-malignant cells, with a selectivity index indicating significant tumor specificity.
Study 2: Molecular Docking Analysis
Molecular docking studies have revealed potential interactions between the compound and various target proteins involved in cancer progression. The binding affinity was assessed using AutoDock simulations, indicating strong interactions with key residues in target enzymes.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound under discussion has been synthesized and tested for its efficacy against various bacterial strains and fungi. Studies have shown that triazole compounds can inhibit the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa, making them promising candidates for developing new antimicrobial agents .
2. Anticancer Properties
Triazole derivatives have gained attention for their anticancer activities. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). In vitro studies revealed that certain derivatives of triazoles induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
3. Anti-inflammatory Effects
Triazoles are known for their anti-inflammatory properties. The compound has been studied for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications on the piperidine and benzyl moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds. For instance, the introduction of various substituents on the benzyl group has been shown to enhance potency against specific targets .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole compounds, including the one in focus, demonstrated significant antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and biological efficacy .
Case Study 2: Anticancer Activity
In a comparative analysis of several triazole derivatives, the compound exhibited superior cytotoxicity against breast cancer cell lines compared to existing treatments. The mechanism of action was attributed to tubulin polymerization inhibition and subsequent cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are best contextualized against analogs with modifications in the benzoyl, benzyl, or triazolone regions. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations:
In contrast, 2,6-difluorobenzoyl (Analog 1) prioritizes electronic effects over bulk, which may enhance target selectivity . 5-Chloro-2-methoxybenzoyl (Analog 2) combines halogen bonding (Cl) and hydrogen bonding (methoxy), offering dual modes of receptor interaction .
Benzyl/Phenyl Substituents :
- The 4-methoxybenzyl group in the target compound balances solubility (via methoxy) and aromatic interactions. 4-Methylphenyl (Analog 2) and plain phenyl (Analog 3) lack polar groups, favoring hydrophobic binding pockets .
Computational and Experimental Insights
- Binding Affinity : The 3,5-dimethylbenzoyl group may mimic natural ligands in kinase binding sites, as seen in pyridine-based inhibitors with similar substitution patterns .
- Synthetic Accessibility : The triazolone core is synthetically versatile, allowing modular substitutions, as demonstrated in heterocyclic synthesis protocols .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for methoxybenzyl), piperidine CH₂ groups (δ 1.5–2.8 ppm), and triazolone carbonyl (δ ~160 ppm) .
- IR Spectroscopy : Confirm C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error .
How should researchers design cytotoxicity assays to evaluate this compound’s anticancer potential?
Advanced
Experimental Design :
- Use SRB assays with cell lines (e.g., MCF-7, HEPG-2) in RPMI-1640 medium supplemented with 5% FBS .
- Include CHS-828 as a reference compound and control for DMSO solvent effects (<0.5% v/v) .
Data Interpretation : - Calculate IC₅₀ values via non-linear regression (GraphPad Prism).
- Address contradictions (e.g., variable sensitivity across cell lines) by testing metabolic activity (MTT assay) or apoptosis markers .
How can computational modeling resolve discrepancies in biological activity data under varying pH conditions?
Q. Advanced
- Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in protonated/deprotonated states.
- Use potentiometric titrations (as in ) to experimentally determine pKa values and correlate with solubility/bioavailability .
- Cross-validate with logP calculations (e.g., XLogP3) to predict membrane permeability .
What purification strategies ensure high yield and minimal impurities?
Q. Basic
- Recrystallization : Use ethanol/water mixtures for polar impurities or DMF/ethyl acetate for non-polar by-products .
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for challenging separations .
How can researchers validate synthetic intermediates when spectral data are ambiguous?
Q. Advanced
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex heterocycles (e.g., piperidin-4-yl vs. triazolone protons) .
- X-ray Crystallography : Compare bond lengths/angles to structurally characterized analogs (e.g., related triazolones in ) .
What mechanistic insights explain conflicting reactivity in triazolone derivatives?
Q. Advanced
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., benzoylation vs. cyclization) .
- Isotope Labeling : Use ¹⁵N-labeled precursors to trace nitrogen migration during triazolone formation .
How do structural modifications (e.g., substituents on benzyl groups) impact bioactivity?
Q. Advanced
- SAR Analysis : Replace 4-methoxybenzyl with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups and test cytotoxicity .
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., tubulin for anticancer activity) .
What are best practices for ensuring reproducibility in multi-step syntheses?
Q. Basic
- Standardized Protocols : Document reaction parameters (e.g., reflux time, solvent purity) rigorously .
- Batch Testing : Validate intermediates at each step via LC-MS to detect batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
